1-Iodo-2,3,4,5-tetramethylbenzene;2-methylfuran-3-carbonyl chloride
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Overview
Description
1-Iodo-2,3,4,5-tetramethylbenzene: and 2-methylfuran-3-carbonyl chloride are two distinct organic compounds. 1-Iodo-2,3,4,5-tetramethylbenzene is an aromatic compound with an iodine atom attached to a benzene ring substituted with four methyl groups. 2-methylfuran-3-carbonyl chloride is a furan derivative with a carbonyl chloride group attached to the third position of the furan ring and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodo-2,3,4,5-tetramethylbenzene: can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene. This process typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the desired position .
2-methylfuran-3-carbonyl chloride: is prepared by reacting 2-methylfuran with phosgene (carbonyl chloride). The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-2,3,4,5-tetramethylbenzene: undergoes various types of reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
2-methylfuran-3-carbonyl chloride: primarily undergoes:
Nucleophilic Acyl Substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylfuran-3-carboxylic acid.
Common Reagents and Conditions
For 1-Iodo-2,3,4,5-tetramethylbenzene: Common reagents include palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation reactions
For 2-methylfuran-3-carbonyl chloride: Reagents include bases like pyridine for acyl substitution reactions and water or aqueous bases for hydrolysis.
Major Products
From 1-Iodo-2,3,4,5-tetramethylbenzene: Products include various substituted benzene derivatives depending on the nucleophile used.
From 2-methylfuran-3-carbonyl chloride: Products include 2-methylfuran-3-carboxylic acid and its derivatives.
Scientific Research Applications
1-Iodo-2,3,4,5-tetramethylbenzene: is used in:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Material Science: In the preparation of advanced materials such as liquid crystals and polymers.
2-methylfuran-3-carbonyl chloride: finds applications in:
Pharmaceuticals: As a building block in the synthesis of various drugs and bioactive molecules.
Agriculture: In the synthesis of agrochemicals such as pesticides and herbicides.
Mechanism of Action
The mechanism of action for these compounds depends on their specific applications:
1-Iodo-2,3,4,5-tetramethylbenzene: Acts as a precursor in coupling reactions, where the iodine atom is replaced by a new substituent through a palladium-catalyzed mechanism.
2-methylfuran-3-carbonyl chloride: Reacts with nucleophiles through a nucleophilic acyl substitution mechanism, where the carbonyl chloride group is replaced by the nucleophile.
Comparison with Similar Compounds
1-Iodo-2,3,4,5-tetramethylbenzene: can be compared with other iodinated aromatic compounds such as:
Iodobenzene: Lacks the methyl groups, making it less sterically hindered and more reactive in substitution reactions.
2-Iodo-1,3,4,5-tetramethylbenzene: Similar structure but with the iodine atom in a different position, affecting its reactivity and the types of reactions it undergoes.
2-methylfuran-3-carbonyl chloride: can be compared with:
Furan-2-carbonyl chloride: Lacks the methyl group, making it less sterically hindered and more reactive.
2-methylfuran-2-carbonyl chloride: Similar structure but with the carbonyl chloride group in a different position, affecting its reactivity.
Properties
Molecular Formula |
C16H18ClIO2 |
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Molecular Weight |
404.67 g/mol |
IUPAC Name |
1-iodo-2,3,4,5-tetramethylbenzene;2-methylfuran-3-carbonyl chloride |
InChI |
InChI=1S/C10H13I.C6H5ClO2/c1-6-5-10(11)9(4)8(3)7(6)2;1-4-5(6(7)8)2-3-9-4/h5H,1-4H3;2-3H,1H3 |
InChI Key |
BFRLMSBYTLOAHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.CC1=C(C=CO1)C(=O)Cl |
Origin of Product |
United States |
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